(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine
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Overview
Description
(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine: is a chiral morpholine derivative characterized by the presence of a benzyloxy group attached to a phenyl ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate:
Synthesis of the Morpholine Ring:
Introduction of the Phenylethyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its biological activity, including anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group and the morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. The phenylethyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness:
- The presence of the morpholine ring in (2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine imparts unique chemical and biological properties, such as increased stability and specific receptor binding affinity.
- The combination of the benzyloxy group and the phenylethyl group provides a distinct pharmacophore that can be exploited for the design of novel therapeutic agents.
Properties
CAS No. |
920803-02-7 |
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Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2R)-4-(2-phenylethyl)-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C25H27NO2/c1-3-7-21(8-4-1)15-16-26-17-18-27-25(19-26)23-11-13-24(14-12-23)28-20-22-9-5-2-6-10-22/h1-14,25H,15-20H2/t25-/m0/s1 |
InChI Key |
WNTTZGGEIKSIBS-VWLOTQADSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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